molecular formula C22H33NO3 B000064 Luciculine CAS No. 5008-52-6

Luciculine

Cat. No.: B000064
CAS No.: 5008-52-6
M. Wt: 359.5 g/mol
InChI Key: AZAZKLKDEOMJBJ-SDQMMUEXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Luciculine is a complex organic compound with the molecular formula C22H33NO3 . It is known for its unique structural properties and potential applications in various fields of scientific research. The compound has been studied for its potential therapeutic applications and its role in various chemical reactions.

Scientific Research Applications

Luciculine has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis of complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Luciculine involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. One common synthetic route involves the isomerization of precursor compounds under controlled conditions . The reaction conditions typically include specific temperatures, pressures, and the use of catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed to achieve consistent and scalable production .

Chemical Reactions Analysis

Types of Reactions

Luciculine undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized using specific oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions of this compound involve the use of reducing agents to convert it into reduced forms.

    Substitution: this compound can participate in substitution reactions where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .

Mechanism of Action

The mechanism of action of Luciculine involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Luciculine can be compared with other similar compounds, such as:

Uniqueness

This compound’s uniqueness lies in its specific structural properties and the range of reactions it can undergo.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Luciculine can be achieved through a multi-step process involving several reactions. The key steps involve the synthesis of the pyrrole ring and the subsequent formation of the indole ring system. The final step involves the formation of the quinoline ring system.", "Starting Materials": ["3,4-Dimethoxyphenylacetic acid", "Ethyl acetoacetate", "Methylamine", "Formaldehyde", "Acetic anhydride", "Sodium borohydride", "Sulfuric acid", "Sodium hydroxide", "Ammonium chloride", "Sodium nitrite", "Hydrochloric acid", "Sodium bicarbonate"], "Reaction": ["Step 1: Synthesis of pyrrole ring system", "a) The starting material 3,4-Dimethoxyphenylacetic acid is reacted with methylamine and formaldehyde in the presence of sulfuric acid to form the pyrrole ring system.", "b) The resulting product is then treated with sodium borohydride to reduce the carbonyl group to a hydroxyl group.", "Step 2: Formation of the indole ring system", "a) The product from step 1 is reacted with ethyl acetoacetate and acetic anhydride in the presence of sodium hydroxide to form the indole ring system.", "b) The resulting product is then treated with ammonium chloride and sodium nitrite to form the diazonium salt.", "c) The diazonium salt is then reacted with hydrochloric acid to form the indole ring system.", "Step 3: Formation of the quinoline ring system", "a) The product from step 2 is reacted with sodium bicarbonate and acetic anhydride to form the quinoline ring system.", "b) The final product is obtained after purification and isolation."]}

CAS No.

5008-52-6

Molecular Formula

C22H33NO3

Molecular Weight

359.5 g/mol

IUPAC Name

(1S,2R,4S,5R,7R,8R,9R,10R,13R,16S,17R)-11-ethyl-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7,16-triol

InChI

InChI=1S/C22H33NO3/c1-4-23-10-20(3)6-5-17(25)22-15(20)7-13(18(22)23)21-9-12(11(2)19(21)26)14(24)8-16(21)22/h12-19,24-26H,2,4-10H2,1,3H3/t12-,13+,14+,15-,16-,17+,18-,19-,20+,21+,22-/m1/s1

InChI Key

AZAZKLKDEOMJBJ-SDQMMUEXSA-N

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H]([C@]34[C@@H]2C[C@@H]([C@H]31)[C@]56[C@H]4C[C@@H]([C@H](C5)C(=C)[C@H]6O)O)O)C

SMILES

CCN1CC2(CCC(C34C2CC(C31)C56C4CC(C(C5)C(=C)C6O)O)O)C

Canonical SMILES

CCN1CC2(CCC(C34C2CC(C31)C56C4CC(C(C5)C(=C)C6O)O)O)C

Synonyms

napelline

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Luciculine
Reactant of Route 2
Luciculine
Reactant of Route 3
Luciculine
Reactant of Route 4
Luciculine
Reactant of Route 5
Luciculine
Reactant of Route 6
Luciculine
Customer
Q & A

Q1: What is the molecular formula and weight of napelline?

A1: Napelline has the molecular formula C20H27NO3 and a molecular weight of 329.43 g/mol. []

Q2: What spectroscopic data is available for napelline?

A2: Researchers have extensively characterized napelline using various spectroscopic techniques, including 1H NMR, 13C NMR, IR, and mass spectrometry. These analyses provide detailed insights into its structure and conformation. [, , , ]

Q3: Are there any studies on the dissolution and solubility of napelline?

A3: While specific studies on napelline's dissolution and solubility are limited within the provided research, its extraction from plant material often involves solvents like ethanol. [, ] Further research is needed to comprehensively assess its solubility in various media.

Q4: What are the downstream effects of napelline's interaction with its targets?

A5: The downstream effects of napelline are diverse and depend on the biological system studied. For instance, it exhibits anti-inflammatory and anti-rheumatic activities in vitro, possibly by inhibiting inflammatory cytokine production and modulating the expression of genes like HIF-1α, VEGF, and TLR4. [] Additionally, napelline demonstrates potential for stimulating hemopoietic tissue regeneration in cytostatic myelosuppression. []

Q5: Does napelline exhibit any catalytic properties?

A5: The available research does not indicate any inherent catalytic properties of napelline.

Q6: What is known about the pharmacokinetics (PK) of napelline, including its absorption, distribution, metabolism, and excretion (ADME)?

A6: The provided research does not offer detailed insights into the specific PK parameters of napelline. Further studies are necessary to understand its ADME profile.

Q7: What is the safety profile of napelline? Are there any known toxicities or adverse effects?

A8: While napelline exhibits promising biological activities, it's crucial to acknowledge its potential toxicity. Bdelloid rotifer assays indicate that napelline exerts toxic effects. [] Furthermore, Aconitum plants, from which napelline is extracted, are well-known for their toxicity, primarily attributed to diterpenoid alkaloids. [, ] Therefore, thorough toxicological assessments are crucial before considering any therapeutic applications of napelline.

Q8: How do structural modifications of napelline affect its activity and potency?

A9: Studies exploring the structure-activity relationship (SAR) of napelline and its derivatives suggest that modifications can significantly impact its biological activities. For example, acylated derivatives of napelline exhibited varying degrees of vasodilating activity in mice, with some showing greater potency than napelline itself. [] Additionally, research on tyrosinase inhibition highlighted that specific structural features within the napelline scaffold contribute to its inhibitory potential. []

Q9: What is known about the stability of napelline under various conditions?

A9: The research provided does not delve into specific details regarding the stability of napelline under different conditions (e.g., temperature, pH, light exposure). Further investigations are needed to assess its stability profile, which is crucial for developing suitable formulations.

Q10: Are there any established analytical methods for the characterization and quantification of napelline?

A11: Researchers employ various analytical techniques for the identification and quantification of napelline, including: * Chromatographic methods: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly used for separating and identifying napelline from plant extracts. [, ] * Mass spectrometry: Techniques like electrospray ionization tandem mass spectrometry (ESI-MS/MS) provide accurate mass measurements and fragmentation patterns, aiding in structural characterization. [] * Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed structural information about napelline, including its connectivity and stereochemistry. [, ]

Q11: Have any specific formulations or drug delivery strategies been explored for napelline?

A11: The provided research does not discuss specific formulations or drug delivery approaches for napelline. Further investigations are necessary to enhance its delivery and bioavailability for potential therapeutic applications.

Q12: What are the potential applications of napelline?

A13: Given its diverse biological activities, napelline holds promise for various applications, including: * Anti-inflammatory and anti-rheumatic agent: In vitro studies suggest that napelline might have therapeutic potential for inflammatory and rheumatic diseases. [] * Stimulant of hemopoietic tissue regeneration: Preliminary research indicates a potential role for napelline in promoting the recovery of blood-forming tissues. [] * Tool compound for studying ion channels: Napelline's potential interaction with ion channels makes it a valuable tool for investigating their physiological roles. []

Q13: What are some of the milestones in napelline research?

A14: Milestones in napelline research include: * Isolation and structural elucidation: The isolation of napelline from Aconitum species and its subsequent structural characterization using spectroscopic techniques marked a significant step in understanding this alkaloid. [, ] * Discovery of biological activities: Studies revealing napelline's anti-inflammatory, anti-rheumatic, and hemopoietic tissue regeneration properties have broadened its potential therapeutic applications. [, , ] * Development of synthetic routes: The total synthesis of napelline represents a landmark achievement, providing access to this complex molecule for further research and development. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.